8-(4-Tert-butylbenzoyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Nociceptin Receptor Triazaspiro SAR Procurement Risk Assessment

8-(4-Tert-butylbenzoyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one (CAS 951588-22-0) is a synthetic spirocyclic compound belonging to the 1,4,8-triazaspiro[4.5]dec-3-en-2-one class. It features a tert-butylbenzoyl substituent at the 8-position and a 3-methoxyphenyl group at the 3-position, with a molecular formula of C₂₅H₂₉N₃O₃ and a molecular weight of 419.5 g/mol.

Molecular Formula C25H29N3O3
Molecular Weight 419.5 g/mol
CAS No. 951588-22-0
Cat. No. B3314336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(4-Tert-butylbenzoyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
CAS951588-22-0
Molecular FormulaC25H29N3O3
Molecular Weight419.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC(=CC=C4)OC
InChIInChI=1S/C25H29N3O3/c1-24(2,3)19-10-8-17(9-11-19)23(30)28-14-12-25(13-15-28)26-21(22(29)27-25)18-6-5-7-20(16-18)31-4/h5-11,16H,12-15H2,1-4H3,(H,27,29)
InChIKeyGQDIUSGIIWTHBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(4-Tert-butylbenzoyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one (CAS 951588-22-0): Procurement-Relevant Chemical Profile


8-(4-Tert-butylbenzoyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one (CAS 951588-22-0) is a synthetic spirocyclic compound belonging to the 1,4,8-triazaspiro[4.5]dec-3-en-2-one class. It features a tert-butylbenzoyl substituent at the 8-position and a 3-methoxyphenyl group at the 3-position, with a molecular formula of C₂₅H₂₉N₃O₃ and a molecular weight of 419.5 g/mol. The compound is typically supplied at ≥95% purity for research use. This chemical scaffold is associated in the patent literature with nociceptin/orphanin FQ (NOP) receptor modulation, relevant to pain and CNS disorder research programs [1].

Why Generic 1,4,8-Triazaspiro Analogs Cannot Substitute for 8-(4-Tert-butylbenzoyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one Without Empirical Validation


The 1,4,8-triazaspiro[4.5]dec-3-en-2-one scaffold is highly sensitive to substitution patterns at both the 8-position benzoyl and 3-position aryl moieties. Even small structural modifications (e.g., replacing 4-tert-butylbenzoyl with 4-methoxybenzoyl or methanesulfonyl, or shifting the 3-methoxyphenyl to 3-phenyl or 4-methoxyphenyl) can produce profound changes in receptor binding affinity, selectivity, and functional activity [1]. Published SAR data for related triazaspiro NOP receptor ligands demonstrate that substituent lipophilicity, H-bonding capacity, and steric bulk directly govern target engagement [2]. Consequently, generic substitution without head-to-head comparative data carries high risk of irreproducible or misleading research outcomes. Any procurement decision must be anchored to compound-specific quantitative evidence.

8-(4-Tert-butylbenzoyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one: Quantitative Differential Evidence for Scientific Procurement


Identification of a Quantifiable Research Gap: Absence of Publicly Available Direct Comparator Data for CAS 951588-22-0

An exhaustive search of primary research publications, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) did not identify any publicly available direct head-to-head comparison or cross-study comparable quantitative biological data for 8-(4-tert-butylbenzoyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one (CAS 951588-22-0) against a named structural analog or in-class compound. While related triazaspirodecanone derivatives have reported NOP receptor Ki and EC₅₀ values in peer-reviewed SAR studies, CAS 951588-22-0 is absent from those datasets [1]. This absence is a material procurement consideration: the compound's differentiation claims cannot currently be substantiated with quantitative evidence from the public domain.

Nociceptin Receptor Triazaspiro SAR Procurement Risk Assessment

Structural Differentiation: 4-Tert-Butylbenzoyl vs. Common 8-Position Substituents in Triazaspiro NOP Ligands

The 8-position 4-tert-butylbenzoyl group on CAS 951588-22-0 provides steric bulk and lipophilicity (calculated logP contribution ~3.5 for the tert-butylphenyl moiety) that distinguishes it from the methanesulfonyl, 4-methoxybenzoyl, and benzyl substituents found on commercially available triazaspiro analogs [1]. Published SAR on related NOP receptor triazaspirodecanones indicates that 8-position acyl substituents directly modulate receptor binding pocket occupancy; for example, replacing a sulfonyl group with a benzoyl group in spiroxatrine-derived series altered NOP Ki by >10-fold in some cases [2]. However, quantitative binding data for the specific 4-tert-butylbenzoyl substituted compound are not available in the public domain.

Triazaspiro SAR 8-Position Substituent NOP Receptor

3-Methoxyphenyl vs. Common 3-Position Aryl Groups: Implications for Target Selectivity

The 3-(3-methoxyphenyl) group present in CAS 951588-22-0 contrasts with the 3-phenyl, 3-(4-methoxyphenyl), 3-(4-methylphenyl), and 3-(4-chlorophenyl) variants commonly found among commercial triazaspiro analogs [1]. In related NOP receptor SAR studies, the position and electronic character of the 3-aryl substituent significantly influenced functional activity; for example, methoxy substitution at the para vs. meta position of the phenyl ring altered agonist efficacy in a calcium mobilization assay [2]. The meta-methoxy orientation may provide a distinct H-bond acceptor geometry compared to para-substituted or unsubstituted phenyl analogs, but direct comparative pharmacological data for CAS 951588-22-0 are not publicly available.

Triazaspiro SAR 3-Position Substituent Aryl Group Selectivity

Procurement Purity Benchmarking Against Commercially Available Triazaspiro Analogs

CAS 951588-22-0 is typically offered at ≥95% purity by multiple suppliers. This purity specification is comparable to, but not differentiated from, other commercial 1,4,8-triazaspiro[4.5]dec-3-en-2-one analogs such as 8-methanesulfonyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one (≥97% purity) and 3-(4-methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one (≥97% purity) [1]. No supplier provides orthogonal purity verification (e.g., qNMR, LC-MS, elemental analysis) that would establish superior quality relative to in-class alternatives. Procurement decisions based on purity alone do not differentiate this compound from its analogs.

Compound Purity Procurement Quality Triazaspiro Benchmarking

Recommended Application Scenarios for 8-(4-Tert-butylbenzoyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one (CAS 951588-22-0) Based on Structural Evidence


Custom Comparative NOP Receptor Profiling Against Established Triazaspiro Ligands

Given the absence of public quantitative biological data for CAS 951588-22-0, a scientifically defensible application is head-to-head pharmacological profiling against reference triazaspiro NOP ligands (e.g., Ro 64-6198 or spiroxatrine-derived analogs with published Ki/EC₅₀ values) [1]. The unique 8-(4-tert-butylbenzoyl) and 3-(3-methoxyphenyl) substitution pattern may confer differentiated binding kinetics or functional selectivity that can only be revealed through direct comparative radioligand binding or functional assays (e.g., [³⁵S]GTPγS binding, cAMP inhibition). This scenario is appropriate for pharmacology laboratories seeking to expand NOP receptor SAR understanding.

Exploratory Selectivity Screening for Triazaspiro Scaffold Optimization

The compound's distinct substitution pattern—combining a bulky, lipophilic 8-position group with a meta-methoxy 3-aryl substituent—makes it a candidate for selectivity panels assessing binding across opioid receptor subtypes (μ, κ, δ, NOP) [1]. Published SAR demonstrates that triazaspiro NOP ligands can achieve >100-fold selectivity over classical opioid receptors when substitution is optimized [2]. Procurement for broad selectivity profiling can determine whether CAS 951588-22-0 offers a unique selectivity window not accessible with commercial analogs bearing sulfonyl or smaller benzoyl substituents.

Physicochemical and ADME Benchmarking Study

The elevated lipophilicity conferred by the 4-tert-butylbenzoyl group (estimated logP increase of 1.5-2 units relative to methanesulfonyl-substituted analogs) may affect membrane permeability, plasma protein binding, and metabolic stability [1]. A comparative ADME study (Caco-2 permeability, microsomal stability, PPB) against commercially available triazaspiro analogs with different 8-position substituents can generate actionable data to guide lead optimization programs targeting CNS indications where balanced BBB penetration is required.

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